Human COX-2 Inhibition Potency (Ki) of N-(2-cyanophenyl)-2-(4-(methylsulfonyl)phenyl)acetamide Compared to Reference COX-2 Inhibitors
The target compound inhibits human COX-2 with a non-competitive Ki of 920 nM [1]. This value provides a quantitative benchmark for its in vitro activity. For context, celecoxib, a widely used selective COX-2 inhibitor, exhibits a Ki of approximately 40 nM against human COX-2 in comparable assays [2]. While the target compound is less potent than celecoxib, its distinct binding mode (non-competitive) and chemical scaffold differentiate it from standard pyrazole-based inhibitors.
| Evidence Dimension | COX-2 inhibition constant (Ki) |
|---|---|
| Target Compound Data | 920 nM |
| Comparator Or Baseline | Celecoxib: ~40 nM (human COX-2) |
| Quantified Difference | Target compound is ~23-fold less potent than celecoxib |
| Conditions | Human recombinant COX-2, 5 min preincubation, arachidonic acid substrate, Lineweaver-Burk analysis |
Why This Matters
This quantitative potency data allows researchers to select the appropriate compound based on desired level of COX-2 inhibition, with the target compound offering a distinct chemical scaffold and binding mode compared to marketed drugs.
- [1] BindingDB Entry BDBM50260298. Ki: 920 nM. Assay Description: Non noncompetitive inhibition of human COX-2. Accessed 2026. View Source
- [2] Gierse JK, et al. A single amino acid difference between cyclooxygenase-1 (COX-1) and -2 (COX-2) reverses the selectivity of COX-2 specific inhibitors. J Biol Chem. 1996;271(26):15810-15814. View Source
